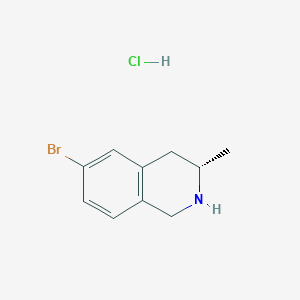

(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride

描述

(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride typically involves the bromination of 3-methyl-1,2,3,4-tetrahydro-isoquinoline. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting bromo compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The hydrochloride salt is then prepared by reacting the purified bromo compound with hydrochloric acid.

化学反应分析

Nucleophilic Substitution at the Amine Center

The secondary amine in the tetrahydroisoquinoline core undergoes alkylation or arylation under basic conditions. A representative reaction involves coupling with electrophilic heterocycles:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Reaction with 2-chloro-4-(pyridin-3-yl)pyrimidine | Acetonitrile, DIPEA, 130°C, 18h, N₂ atmosphere | 88% |

Mechanistic Insight :

The reaction proceeds via deprotonation of the secondary amine by DIPEA, forming a nucleophilic species that attacks the electron-deficient pyrimidine chloride. The high temperature facilitates SNAr (nucleophilic aromatic substitution).

Functionalization via Cross-Coupling Reactions

The bromine substituent at position 6 enables palladium-catalyzed cross-couplings, though direct examples for this specific compound are not explicitly documented. Based on analogous bromo-THIQ systems:

| Reaction Type | Expected Conditions | Potential Applications |

|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid, DME/H₂O | Introduction of aryl groups at C6 |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amine substrate, toluene | Formation of C–N bonds |

Note : Steric hindrance from the 3-methyl group may influence reaction rates or regioselectivity .

Salt Formation and Solubility

As a hydrochloride salt, the compound exhibits distinct solubility properties:

| Property | Value | Implications for Reactions |

|---|---|---|

| Water solubility | 0.0738 mg/mL (25°C) | Limited aqueous-phase reactivity |

| LogP (XLOGP3) | 2.82 | Favors organic solvents (e.g., acetonitrile, THF) |

Reactions often require polar aprotic solvents to dissolve the hydrochloride salt before deprotonation .

Hydrogenation and Reduction

While not directly reported for this compound, the tetrahydroisoquinoline core can undergo further hydrogenation under catalytic conditions:

| Hypothetical Reaction | Catalyst | Outcome |

|---|---|---|

| Full saturation of the aromatic ring | Pd/C, H₂ (1 atm) | Hexahydroisoquinoline derivative |

Caution : Over-reduction may lead to ring-opening side reactions .

Acid/Base-Mediated Transformations

The hydrochloride salt can be converted to its free base for specific reactions:

| Step | Conditions | Purpose |

|---|---|---|

| Neutralization | Aq. NaHCO₃, extraction with DCM | Generate free amine for nucleophilic reactions |

The free base exhibits enhanced nucleophilicity compared to the protonated form .

Key Challenges and Considerations:

-

Stereochemical Stability : The (S)-configuration at C3 may racemize under strongly acidic/basic conditions.

-

Regioselectivity : Competing reactivity at C6 (bromine) vs. C1 (amine) requires careful optimization.

-

Byproduct Formation : Residual nickel catalysts (from synthesis) could interfere with cross-couplings .

For further experimental validation, consult protocols for analogous bromo-THIQ systems in .

科学研究应用

Medicinal Chemistry

(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is primarily investigated for its potential therapeutic effects:

- Neuroprotective Agents : Research indicates that compounds within the tetrahydroisoquinoline family exhibit neuroprotective properties. This compound's structure may enable it to interact with neurotransmitter receptors or enzymes involved in neurodegenerative diseases.

- Antimicrobial Activity : Studies have shown that similar compounds demonstrate antimicrobial properties against various pathogens. The specific interactions of this compound with biological targets are under investigation .

Biological Studies

The compound's unique structural features make it a candidate for studying structure-activity relationships (SAR) in drug design:

- Enzyme Interaction Studies : Ongoing research aims to elucidate how this compound binds to specific enzymes or receptors involved in disease pathways. Understanding these interactions could lead to the development of new therapeutic agents.

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in organic synthesis:

- Material Development : The compound is utilized in developing new materials and chemical processes due to its unique reactivity and structural characteristics .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and its analogs:

| Compound Name | Key Differences |

|---|---|

| 6-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline | Chlorine atom instead of bromine |

| 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline | Fluorine atom instead of bromine |

| 6-Iodo-3-methyl-1,2,3,4-tetrahydroisoquinoline | Iodine atom instead of bromine |

This comparison highlights the influence of halogen substitution on the compound's reactivity and biological activity.

Case Studies and Research Findings

Several case studies have explored the biological activities of tetrahydroisoquinolines:

- Neuroprotective Effects : A study demonstrated that derivatives similar to (S)-6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline showed promise in protecting neuronal cells from oxidative stress and apoptosis .

- Antimicrobial Efficacy : Research indicated that certain derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics .

作用机制

The mechanism of action of (S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 6-Bromo-1,2,3,4-tetrahydro-isoquinoline

- 3-Methyl-1,2,3,4-tetrahydro-isoquinoline

- 6-Chloro-3-methyl-1,2,3,4-tetrahydro-isoquinoline

Uniqueness

(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group at the 6-position and the methyl group at the 3-position of the isoquinoline ring system can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

生物活性

(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a chiral organic compound belonging to the tetrahydroisoquinoline family. Its unique structure and substitution pattern contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The compound has the molecular formula C10H12BrN·HCl and a molar mass of 226.11 g/mol. The presence of a bromine atom at the 6th position and a methyl group at the 3rd position enhances its reactivity and biological interactions. The stereochemistry of this compound can significantly influence its pharmacological properties due to its chiral nature.

Biological Activities

Research indicates that tetrahydroisoquinolines, including this compound, exhibit various biological activities:

- Antimicrobial Properties : Studies have shown that some tetrahydroisoquinoline derivatives possess antimicrobial effects against a range of pathogens. The specific activity of this compound against bacterial strains is currently under investigation .

- Neuroprotective Effects : Compounds in this class have been explored for their potential neuroprotective effects. They may interact with neurotransmitter systems, offering therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms. Its structural modifications can enhance its efficacy against specific cancer types .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Receptor Interaction : The compound may modulate the activity of neurotransmitter receptors such as dopamine and serotonin receptors.

- Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic pathways related to disease processes.

- Oxidative Stress Modulation : The compound may have antioxidant properties that help mitigate oxidative stress in cells .

Case Studies

- Neuroprotective Study : A study evaluating the neuroprotective effects of various tetrahydroisoquinoline derivatives found that this compound showed significant promise in preventing neuronal cell death induced by oxidative stress .

- Antimicrobial Activity : Another investigation reported that the compound exhibited selective antibacterial activity against Gram-positive bacteria while showing lower toxicity towards mammalian cells .

Comparative Analysis with Related Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 6-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline | Chlorine instead of bromine | Moderate antimicrobial activity |

| 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline | Fluorine instead of bromine | Limited neuroprotective effects |

| 6-Iodo-3-methyl-1,2,3,4-tetrahydroisoquinoline | Iodine instead of bromine | Enhanced anticancer properties |

The unique substitution pattern of (S)-6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride contributes to its specific biological interactions and activities compared to its analogs .

属性

IUPAC Name |

(3S)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-7-4-9-5-10(11)3-2-8(9)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFXULGYSXHFHM-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C=CC(=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(CN1)C=CC(=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。